molecular formula C6H11BF4N2 B125613 1-Ethyl-3-methylimidazolium tetrafluoroborate CAS No. 143314-16-3

1-Ethyl-3-methylimidazolium tetrafluoroborate

Cat. No. B125613
Key on ui cas rn: 143314-16-3
M. Wt: 197.97 g/mol
InChI Key: CUNYTRQQXKCRTJ-UHFFFAOYSA-N
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Patent
US06245918B1

Procedure details

22.3 ml of N-methylimidazole and 120 ml of 1,2-dichloroethane were introduced into a 250 ml glass flask under an argon atmosphere. 53.2 g of triethyloxonium tetrafluoroborate was added in small portions. The reaction medium was observed to heat up slightly and the solvent was then refluxed for 1 hour 30 minutes. The molten salt formed was colorless, non miscible and denser than the 1,2-dichloroethane. It was separated by simple decanting and drawn under vacuum using a vane pump.
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[F:7][B-:8]([F:11])([F:10])[F:9].[CH2:12]([O+](CC)CC)[CH3:13]>ClCCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:12][CH3:13])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
22.3 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
53.2 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat up slightly
TEMPERATURE
Type
TEMPERATURE
Details
the solvent was then refluxed for 1 hour 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The molten salt formed
CUSTOM
Type
CUSTOM
Details
It was separated
CUSTOM
Type
CUSTOM
Details
by simple decanting

Outcomes

Product
Name
Type
Smiles
F[B-](F)(F)F.C[N+]1=CN(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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